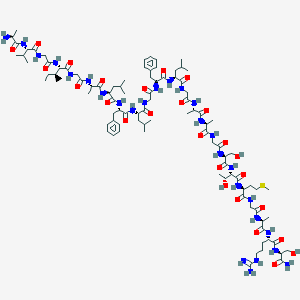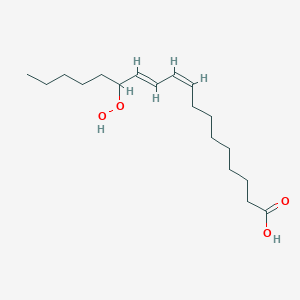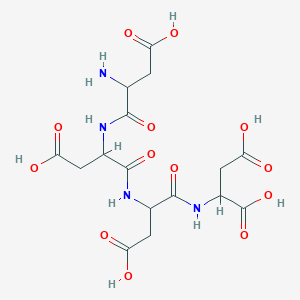
Asp-Asp-Asp-Asp
描述
Asp-Asp-Asp-Asp, also known as Tetraaspartic acid, is a small polyanionic peptide used in physicochemical studies . It forms complexes with metals such as copper, making it useful in studies on copper-mediated effects such as free radical formation .
Molecular Structure Analysis
The molecular structure of Asp-Asp-Asp-Asp consists of four aspartic acid residues. The empirical formula is C16H22N4O13, and the molecular weight is 478.36 .
Chemical Reactions Analysis
Asp-Asp-Asp-Asp, like other peptides, can undergo various chemical reactions. For instance, aspartic acid residues can undergo isomerization and peptide-bond hydrolysis, especially when embedded in sequence motifs that are prone to succinimide formation .
Physical And Chemical Properties Analysis
Asp-Asp-Asp-Asp is a white powder with a purity of ≥97% (TLC). It has a molecular weight of 478.36 and an empirical formula of C16H22N4O13 .
科学研究应用
ASP技术在体育网站中的应用
ASP技术在体育网站中得到了应用,促进了体育网站的健康快速发展。 彭云志(2012) 的研究设计了基于ASP技术的体育网站功能模块,包括数据库和论坛。该技术还使得基于神经网络的这些网站评估系统得以构建,证明了其在网络开发中的有效性。
ASP在知识表示和推理中的应用
ASP(应答集规划)是一种用于知识表示和推理的强大语言。它已广泛应用于人工智能、知识管理和信息集成中。 Grasso, Leone, & Ricca (2013) 讨论了ASP的实际应用,包括在劳动力管理和电子旅游中的应用。这证明了ASP的多功能性及其在广泛工业应用中的潜力。
使用ASP进行网站开发
朱源源(2007) 的研究重点介绍了ASP在创建活动交互式Web服务器应用程序中的应用。该研究使用ASP开发了二十五个活动服务器页面,极大地提高了网站的实用性和管理效率。
ASP在人工智能中的应用
ASP已在人工智能中流行起来,用于解决知识密集型组合问题。 R. Sheh(2009) 指出ASP在人工智能研究中的明确语义、高性能和多功能性,使其成为学术界和工业界都成功的工具。
ASPS在陆地表面和气候研究中的应用
正如 Crapolicchio, Lecomte, & Hersbach (2005) 所讨论的,高级散射计处理系统(ASPS)为地球表面研究提供了高质量的散射计测量。该系统有助于理解和监测地球气候变化,展示了其在环境研究中的价值。
再生医学在整形外科中的应用
美国整形外科医师协会(ASPS)专注于再生医学中的细胞和组织疗法。 D’Amico 等人(2013) 描述了ASPS与FDA合作确定细胞疗法的研究方案,表明了ASPS在推进整形外科再生医学中的重要作用。
ASP在学生信息管理中的应用
沈启聪(2009) 详细介绍了使用ASP技术设计用于大学科学研究的量化管理系统。该系统有效满足了科研中的量化管理需求,提高了学术机构的管理和效率。
制药实验室管理系统
邵彦库(2014) 使用ASP技术实施了集成的制药实验室管理系统。该系统极大地提高了制药实验室的管理水平和效率,展示了ASP在实验室管理中的实用性。
属性
IUPAC Name |
2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRFYUJEXYKQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403237 | |
| Record name | Asp-Asp-Asp-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Asp-Asp-Asp | |
CAS RN |
145224-95-9 | |
| Record name | Asp-Asp-Asp-Asp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Asp-Asp-Asp-Asp (D4K)?
A1: Asp-Asp-Asp-Asp (D4K) is not a molecule with independent biological activity. Its primary role is as a highly specific recognition and cleavage site for the serine protease enteropeptidase (also known as enterokinase). []
Q2: What are the downstream effects of Asp-Asp-Asp-Asp cleavage by enteropeptidase?
A2: Enteropeptidase cleaves the peptide bond on the C-terminal side of the lysine residue within the D4K sequence. [] This cleavage is crucial for activating trypsinogen, the inactive precursor of trypsin, a key digestive enzyme. Trypsin then sets off a cascade by activating other pancreatic zymogens like chymotrypsinogen, proelastase, and procarboxypeptidases, ultimately leading to the digestion of proteins in the gut. []
Q3: Does the presence of Asp-Asp-Asp-Asp guarantee cleavage by enteropeptidase?
A3: While D4K is crucial for enteropeptidase recognition, studies suggest that the enzyme's specificity extends beyond this sequence. The enzyme's heavy chain plays a role in recognizing larger macromolecular substrates, and acidic residues near the cleavage site are favorable for activity. [, ]
Q4: What is the molecular formula and weight of Asp-Asp-Asp-Asp?
A4: Asp-Asp-Asp-Asp is a tetrapeptide composed of four aspartic acid residues. Its molecular formula is C16H22N4O12, and its molecular weight is 462.37 g/mol.
Q5: Is there spectroscopic data available for Asp-Asp-Asp-Asp?
A5: While specific spectroscopic data for the isolated tetrapeptide is limited in the provided research, techniques like nuclear magnetic resonance (NMR) have been used to analyze D4K-containing peptides and their interactions with enteropeptidase. [, ] These studies offer insights into conformational changes and binding dynamics.
Q6: How do modifications to the Asp-Asp-Asp-Asp sequence affect enteropeptidase activity?
A6: Studies using medaka enteropeptidase demonstrated that while the D4K sequence is crucial, modifications within the enzyme's active site, such as the E173A mutation, can alter its specificity. This particular mutation reduced non-specific cleavage while retaining D4K recognition, highlighting the potential for engineering enteropeptidase variants with altered cleavage properties. []
Q7: Is Asp-Asp-Asp-Asp biocompatible and biodegradable?
A7: As a naturally occurring peptide sequence made up of aspartic acid, D4K is inherently biocompatible and biodegradable. Following cleavage by enteropeptidase, the individual aspartic acid residues are further metabolized within the body.
Q8: What are the alternatives to Asp-Asp-Asp-Asp as an enteropeptidase cleavage site in biotechnology?
A8: While D4K is widely used, other protease cleavage sites, such as those recognized by Factor Xa (Ile-Glu-Gly-Arg) or thrombin (Leu-Val-Pro-Arg-Gly-Ser), are also employed in recombinant protein purification strategies. [, ] The choice often depends on the specific protein and downstream application.
Q9: What is the historical context of Asp-Asp-Asp-Asp research?
A9: Research on D4K is intertwined with the study of enteropeptidase and its role in digestion. Early work focused on understanding the enzyme's specificity and mechanism of action. [, , ] The advent of biotechnology led to the utilization of D4K as a tool for recombinant protein production and purification, expanding its research scope.
Q10: Are there any cross-disciplinary applications of Asp-Asp-Asp-Asp research?
A10: Research on D4K and enteropeptidase has fostered collaborations between biochemistry, molecular biology, and biotechnology. Understanding the enzyme's specificity has implications for protein engineering and enzyme technology. [, , , ] Furthermore, the use of D4K as a cleavage site in recombinant protein production has facilitated advancements in various fields, including medicine and diagnostics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
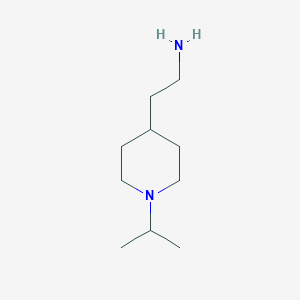




![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)


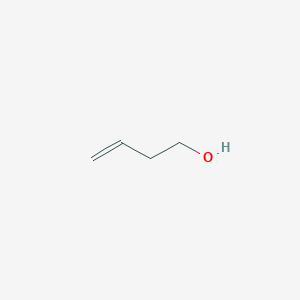
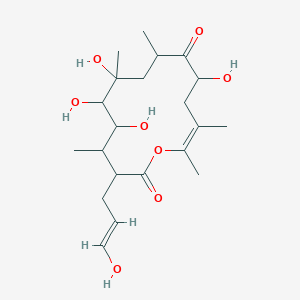
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
